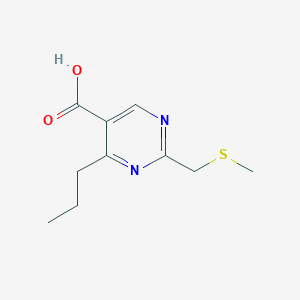

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid

Beschreibung

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a propyl group at position 4, a methylthio-methyl substituent at position 2, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.

Eigenschaften

Molekularformel |

C10H14N2O2S |

|---|---|

Molekulargewicht |

226.30 g/mol |

IUPAC-Name |

2-(methylsulfanylmethyl)-4-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2S/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

KIKDQPMAIBGMJK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC(=NC=C1C(=O)O)CSC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4-propylpyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted pyrimidine derivatives

Wissenschaftliche Forschungsanwendungen

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Position 4 Substituent Variations

The propyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

- 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3): The isopropyl group increases steric bulk, while the methoxymethyl substituent (vs. methylthio-methyl) enhances electron-donating capacity, affecting electronic distribution and reactivity .

- 2-Chloro-4-methylpyrimidine-5-carboxylic acid : The methyl group at position 4 reduces steric hindrance compared to propyl, and the chlorine atom at position 2 acts as a strong electron-withdrawing group, increasing acidity of the carboxylic acid .

Position 2 Substituent Variations

The methylthio-methyl group at position 2 is critical for modulating electronic and steric properties:

- 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a): The ethylthio-acetate group introduces ester functionality, which may hydrolyze in vivo to release thiol groups, unlike the stable methylthio-methyl linkage .

Position 5 Functional Group Differences

The carboxylic acid at position 5 contrasts with other functional groups in analogs:

- 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d): The carbonitrile group at position 5 reduces hydrogen-bonding capacity and solubility in aqueous media compared to carboxylic acid .

Structural and Property Comparison Table

Research Implications and Gaps

- Physicochemical Data : Solubility, logP, and pKa values are inferred from functional groups; experimental measurements would clarify formulation challenges.

Biologische Aktivität

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological pathways, potentially influencing cellular processes and exhibiting therapeutic effects.

The compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Methylthio Group : A sulfur-containing functional group that can enhance lipophilicity and biological activity.

- Propyl Group : An aliphatic chain that may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, can exhibit significant anticancer properties. For instance, analogs of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that compounds with similar structures could effectively reduce the viability of cancer cells by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth .

The biological activity of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid may be linked to its ability to interfere with nucleotide metabolism. Pyrimidine analogs often act as antimetabolites, disrupting the synthesis of DNA and RNA in rapidly dividing cells. This interference can lead to reduced cell proliferation and increased sensitivity to other chemotherapeutic agents .

Case Studies

- Study on Pyrimidine Analogues : A study highlighted the effectiveness of pyrimidine analogs in inhibiting cancer cell migration and invasion. The results showed that compounds with methylthio substitutions had enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship where the methylthio group plays a crucial role in biological efficacy .

- Antiparasitic Activity : Research into the effects of pyrimidine derivatives on Trypanosoma cruzi, the causative agent of Chagas disease, revealed that certain compounds could inhibit parasite growth by targeting nucleotide biosynthesis pathways. While specific data on 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is limited, its structural similarity to effective inhibitors suggests potential activity against similar targets .

Data Table: Biological Activities of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.